![molecular formula C12H17BrClNO2S B1412655 4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride CAS No. 2204912-84-3](/img/structure/B1412655.png)
4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride
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Overview
Description
Scientific Research Applications
Synthesis in Medicinal Chemistry
4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride and its derivatives have been utilized in the synthesis of various medicinal compounds. For instance, compounds with structures involving methylbenzenesulfonamide, piperidine rings, and bromine atoms are being explored as potential antagonists for the prevention of human HIV-1 infection (Cheng De-ju, 2015). Another study involves the microwave-assisted synthesis of sulfonyl hydrazones containing piperidine derivatives, showcasing their potential in antioxidant and anticholinesterase activities (Nurcan Karaman et al., 2016).
Applications in Corrosion Inhibition
Piperidine derivatives have been investigated for their properties as corrosion inhibitors. A study on piperidine derivatives including benzenesulfonamide derivatives revealed their effectiveness in protecting iron against corrosion, through quantum chemical calculations and molecular dynamics simulations (S. Kaya et al., 2016).
Structural and Chemical Characterization
Research on the structural and chemical properties of compounds like 4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride has been extensive. Studies such as the single-crystal X-ray and solid-state NMR characterizations of related compounds offer insights into their molecular structures and behaviors (Tomasz Pawlak et al., 2021).
Synthesis of Anticancer Agents
This compound and its derivatives are also being explored in the synthesis of potential anticancer agents. For instance, the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has shown promising results in anticancer activity, highlighting the potential of these compounds in cancer treatment (A. Rehman et al., 2018).
Biochemical Studies
Various biochemical studies have also been conducted, such as the investigation of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, which are structurally related and have been analyzed for their conformational behaviors and potential inhibitory effects on certain biological processes (C. Burgos et al., 1992).
properties
IUPAC Name |
4-[(3-bromophenyl)sulfonylmethyl]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S.ClH/c13-11-2-1-3-12(8-11)17(15,16)9-10-4-6-14-7-5-10;/h1-3,8,10,14H,4-7,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWBSMYAVWQUSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CS(=O)(=O)C2=CC(=CC=C2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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